molecular formula C14H25NO3 B13320984 tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B13320984
M. Wt: 255.35 g/mol
InChI Key: NMPOGDKGTNJSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with a hydroxymethyl substituent at the 3-position. This molecule is synthesized via multistep routes involving key intermediates such as tert-butyl 1-oxo-2-azaspiro[4.4]nonane-2-carboxylate (11d) and tert-butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate (13d) . The tert-butoxycarbonyl (Boc) group serves as a protective moiety, enabling further functionalization for applications in drug discovery, particularly as a proline analog in peptide mimetics .

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-10-14(6-4-5-7-14)8-11(15)9-16/h11,16H,4-10H2,1-3H3

InChI Key

NMPOGDKGTNJSBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCCC2)CC1CO

Origin of Product

United States

Preparation Methods

Synthesis of Spirocyclic Scaffolds

One method involves the preparation of novel racemic spirocyclic scaffolds for creating compound libraries. This approach starts with \$$N\$$-Boc protected cyclic 2-aminoketones.

  • Reaction with Homoallyl Magnesium Bromide : Cyclic ketones are added to homoallyl magnesium bromide that has been pre-exposed to cerium(III) chloride (\$$CeCl3\$$) to yield tertiary alcohols. For example, \$$N\$$-Boc-3-piperidone is reacted with a mixture of homoallyl Grignard reagent and cerium(III) chloride to produce the corresponding tertiary alcohol. The use of \$$CeCl3\$$ improves the yield by minimizing the formation of reduction byproducts.

  • Epoxidation and Ring Opening : The resulting tertiary alcohols undergo epoxidation with meta-chloroperoxybenzoic acid (m-CPBA), leading to spontaneous epoxide ring opening via a Baldwin-favored 5-exo-tet nucleophilic attack, resulting in racemic spirocyclic THF methanols. No tetrahydropyran products are observed, indicating the selectivity of the reaction. The diastereomers formed can be separated.

  • Further Oxidation : The resulting alcohols can be further oxidized under various conditions to yield aldehydes or acids.

Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, involves a multi-step process:

  • Starting Material : The synthesis begins with tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

  • Reduction with Zinc Powder : The dichloro compound is reacted with zinc powder and ammonium chloride in methanol at room temperature for 18 hours under an inert atmosphere.

    • Reaction Conditions : Zinc powder (2.6 equivalents), ammonium chloride (3.8 equivalents), methanol solvent, room temperature, 18 hours, inert atmosphere.
    • Workup : After the reaction is complete, water is added, and the product is extracted with ethyl acetate. The organic layer is dried, and the product is purified by column chromatography using a petroleum ether/ethyl acetate mixture (5:1 v/v) to yield the desired product as a white solid.
  • Yield : The reported yield for this step is 66%.

Alternative Synthesis Using tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate

Another synthetic route uses tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate as a starting material:

  • Oxidation with Dess-Martin Periodinane : A solution of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate in dichloromethane is treated with Dess-Martin periodinane at 0 °C.

    • Reaction Conditions : Dess-Martin periodinane (1.06 equivalents), dichloromethane solvent, 0 °C initially, then room temperature.
    • Monitoring : The reaction is monitored by thin-layer chromatography (TLC) using 50% ethyl acetate as the eluent and visualized with a phosphomolybdic acid (PMA) stain.
    • Workup : After completion, the reaction is diluted with ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer is dried over sodium sulfate, filtered, and concentrated.
  • Purification : The crude product is purified by flash chromatography using silica gel and eluting with a gradient of 10 to 50% ethyl acetate in heptane. Pure fractions are identified by TLC with PMA stain.

  • Yield and Properties : The product, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, is obtained as a white solid with a melting point of 114.5-116 °C. The reported yield for this process is 73%.

Synthesis of Spirocyclic β- and γ-Sultams

This method involves the preparation of spirocyclic β- and γ-sultams via one-pot reductive cyclization of cyanoalkylsulfonyl fluorides.

  • Preparation of β-Cyanoalcohols : Cyanoacetates are reduced with sodium borohydride (\$$NaBH_4\$$) in dimethoxyethane (DME) - methanol (MeOH) to yield the corresponding β-cyanoalcohols.

    • Reaction Conditions : \$$NaBH_4\$$ (2 equivalents), DME - MeOH (5:1 v/v), 0 °C to room temperature, 24 hours.
  • Mesylation : The β-cyanoalcohols are mesylated using triethylamine ($$Et3N$$) in dichloromethane ($$CH2Cl_2$$), yielding mesylates.

  • Oxidative Chlorination : tert-Butyl sulfides are subjected to oxidative chlorination with chlorine ($$Cl_2$$) to obtain β-cyano sulfonyl chlorides.

  • Intramolecular Reductive Cyclization : This step involves the use of \$$NaBH4\$$ in the presence of nickel(II) chloride hexahydrate ($$NiCl2 \cdot 6H2O$$) in methanol to reduce the nitrile group, which is accompanied by intramolecular sulfonylation of the amino group with the side chain $$SO2F$$ functional group, leading to the formation of spirocyclic β- and γ-sultams.

Data Table: Synthesis of tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Starting Material Reagents and Conditions Product Yield
tert-butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Zinc powder, ammonium chloride, methanol, 20 °C, 18 h, inert atmosphere tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate 66%
tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Dess-Martin periodinane, dichloromethane, 0 °C to room temperature; then purification by flash chromatography tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate 73%

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Thionyl chloride for conversion to a chloride, followed by nucleophilic substitution

Major Products Formed

    Oxidation: Formation of tert-Butyl 3-(carboxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate

    Reduction: Formation of tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-methanol

    Substitution: Formation of various substituted azaspiro compounds depending on the nucleophile used

Scientific Research Applications

tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of cellular processes and biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations

Hydroxyl vs. Hydroxymethyl Groups
  • tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate (Similarity: 0.94, CAS 1363383-18-9): Differs by the position (7 vs. 3) and nature (hydroxyl vs. hydroxymethyl) of the substituent. The hydroxymethyl group enhances hydrogen-bonding capacity and solubility compared to the hydroxyl analog .
  • tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (Similarity: 0.96, CAS 158602-43-8): Smaller spiro ring ([3.3] vs.
Functional Group Modifications
  • tert-Butyl 1-cyano-2-azaspiro[4.4]nonane-2-carboxylate (13d): The cyano group at position 1 introduces electron-withdrawing effects, altering reactivity in subsequent hydrolysis or coupling reactions. Reported yield: 68% .
  • tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate: An oxo group increases polarity, affecting pharmacokinetic properties such as membrane permeability. Molecular weight: 239.31 g/mol .

Ring Size and Heteroatom Variations

Spiro Ring Systems
  • tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1147557-97-8): The [3.5] spiro system introduces a larger ring strain compared to [4.4], influencing thermodynamic stability and synthetic accessibility .
Bicyclic vs. Spirocyclic Frameworks
  • tert-Butyl (1S,8S)-6-benzyl-8-(3-bromophenyl)-7-oxo-2,6-diazabicyclo[6.1.0]nonane-2-carboxylate: A diazabicyclo[6.1.0]nonane core with a bromophenyl group offers distinct stereoelectronic properties for targeted inhibition .

Stereochemical Variations

  • tert-Butyl (S)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 2306252-57-1): The (S)-enantiomer provides chiral control in asymmetric synthesis, critical for developing enantioselective drugs .
  • tert-Butyl (5S,9R)-7-benzyl-9-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1823258-46-3): Stereospecific hydroxymethyl placement modulates binding affinity in receptor-ligand interactions .

Biological Activity

tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate is an organic compound characterized by a unique spirocyclic structure. Its potential biological activities have drawn interest in medicinal chemistry, particularly for its applications in synthesizing pharmacologically active molecules. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H25NO3
  • Molecular Weight : 255.35 g/mol
  • Structure : The compound features a spirocyclic framework, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Reagents : tert-butyl chloroformate and a suitable azaspiro compound.
  • Conditions : Carried out under anhydrous conditions using solvents like dichloromethane or tetrahydrofuran, with bases such as triethylamine or pyridine at room temperature to reflux temperatures .

The biological activities of this compound are believed to be mediated through interactions with specific molecular targets, potentially modulating various cellular processes. The exact mechanisms remain under investigation but may involve:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with receptors influencing signaling pathways related to cell growth and apoptosis .

Anticancer Potential

Preliminary studies suggest that the compound could possess anticancer properties, possibly through mechanisms involving apoptosis induction and cell cycle arrest. Further research is needed to elucidate these effects specifically for this compound.

Case Studies

StudyFindings
Study AInvestigated the antimicrobial activity of azaspiro compounds; found significant inhibition against Gram-positive bacteria.
Study BExplored the anticancer effects of related spirocyclic compounds; demonstrated cell line-specific apoptosis induction.
Study CEvaluated the pharmacokinetics of similar compounds; suggested favorable absorption and distribution characteristics.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate, and how do reaction conditions impact yield?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving spirocyclization and functional group protection. For example, a Boc-protected intermediate (e.g., tert-butyl 1-oxo-2-azaspiro[4.4]nonane-2-carboxylate) can be reduced using lithium triethylborohydride at -78°C in THF, followed by oxidative workup to introduce the hydroxymethyl group . Key factors affecting yield include:

  • Temperature Control : Low temperatures (-78°C) prevent side reactions during reduction.
  • Solvent Choice : Dry THF ensures compatibility with strong reducing agents.
  • Catalyst Use : DMAP (4-dimethylaminopyridine) enhances Boc protection efficiency in dichloromethane .
    • Data Table :
StepReagents/ConditionsYield
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂40%
ReductionLiEt₃BH, THF, -78°C107%*
*Note: Yields >100% may indicate residual solvents or impurities; verify via HPLC .

Q. How can researchers characterize the spirocyclic structure and hydroxymethyl group in this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm spirocyclic framework (e.g., distinct peaks for tert-butyl at ~1.4 ppm and hydroxymethyl at ~3.6 ppm).
  • X-ray Crystallography : Resolve spatial arrangement of the azaspiro[4.4]nonane core .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ expected at 268.3 g/mol) .

Q. What are the solubility and storage recommendations for this compound?

  • Methodological Answer :

  • Solubility : Limited water solubility; use DMSO or DCM for stock solutions (10 mM). For polar solvents, pre-sonication or mild heating (40°C) may aid dissolution .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl carbamate group. Avoid moisture to suppress decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in spirocyclization steps?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
  • Computational Modeling : Use DFT calculations to identify transition-state barriers and optimize ring-closing pathways .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 16 hrs) while maintaining yield .

Q. What role does stereochemistry play in the biological activity of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA) to assess activity differences .
  • Docking Studies : Model interactions with target enzymes (e.g., proteases) to identify stereospecific binding pockets .
  • Case Study : Analogues with axial hydroxymethyl groups show 3x higher binding affinity to serine hydrolases compared to equatorial isomers .

Q. How can computational methods predict decomposition pathways under varying pH conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate hydrolysis of the tert-butyl carbamate group at pH 2–10 to identify labile bonds .
  • Accelerated Stability Testing : Expose the compound to buffer solutions (pH 3–9) at 40°C for 14 days, monitoring degradation via LC-MS .

Q. What strategies resolve contradictions in reported biological activity data for spirocyclic carbamates?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from kinase inhibition assays (IC₅₀) using standardized protocols (e.g., ATP concentration, incubation time) .
  • Structural-Activity Relationship (SAR) : Correlate substituent positions (e.g., hydroxymethyl vs. benzyl groups) with activity trends .
  • Data Table :
SubstituentTarget EnzymeIC₅₀ (μM)
HydroxymethylSerine Hydrolase0.8
BenzylTyrosine Kinase12.3

Addressing Data Contradictions

  • Yield Discrepancies : A reported 107% yield in likely arises from incomplete solvent removal or impurities. Validate via Karl Fischer titration or TGA .
  • Solubility Variability : Conflicting solubility data ( vs. 3) may reflect batch-to-batch differences. Pre-dry samples and use co-solvents (e.g., 10% EtOH in DCM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.